

Chiral Beta-Amino Acids with Terminal Alkyne Side Chains: A Technical Guide

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Compound of Interest

Compound Name: (S)-3-Amino-5-hexynoic acid
hydrochloride

CAS No.: 270596-46-8

Cat. No.: B3422849

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Executive Summary

The Intersection of Stability and Reactivity Chiral beta-amino acids (

-amino acids) represent a pivotal advancement in peptidomimetic design.[1][2] Unlike their

-amino acid counterparts,

-amino acids possess an additional carbon atom in the backbone, conferring resistance to proteolytic degradation and inducing unique secondary structures such as 14-helices.[1]

When functionalized with terminal alkyne side chains, these molecules become dual-purpose tools. They serve as structural scaffolds for stable peptide therapeutics and as bio-orthogonal handles for "Click" chemistry (CuAAC). This guide details the high-fidelity synthesis, characterization, and application of these privileged building blocks, specifically focusing on L-Homopropargylglycine (

-Hpg) and its derivatives.

Part 1: Strategic Synthesis Architectures

Researchers typically employ two primary strategies to access chiral

-alkynyl amino acids. The choice depends on scale, safety constraints, and starting material availability.

Strategy A: The Classical Arndt-Eistert Homologation

This route extends an

-amino acid (e.g., L-Propargylglycine) by one carbon.

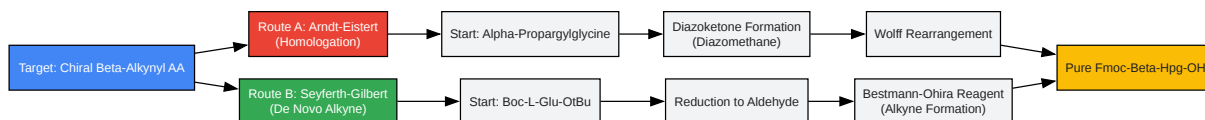
- Mechanism: Activation of the -amino acid to a mixed anhydride or acid chloride, followed by reaction with diazomethane to form a diazoketone.[3][4] Wolff rearrangement (catalyzed by Ag(I) or light) yields the -amino acid.
- Pros: Preserves stereochemistry; well-established literature.
- Cons: Requires diazomethane (explosive, toxic); poor scalability; potential incompatibility of the alkyne with harsh activation steps if not protected.

Strategy B: The Seyferth-Gilbert Homologation (Recommended)

This modern route constructs the alkyne de novo from a glutamic acid derivative. It is the preferred method for multi-gram scale synthesis of Fmoc-L-Homopropargylglycine.

- Mechanism: Conversion of a protected Glutamic acid ester to an aldehyde, followed by homologation using the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).
- Pros: Avoids diazomethane; highly scalable (10g+); excellent enantiomeric excess (ee > 98%).

Visualization: Synthetic Logic Flow



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Caption: Comparison of the Classical Arndt-Eistert route vs. the Scalable Seyferth-Gilbert route.

Part 2: Detailed Experimental Protocols

Protocol 1: Scalable Synthesis of Fmoc-L-Homopropargylglycine (Seyferth-Gilbert Route)

Based on the optimized protocol by Davis et al. (PMC8012224).

Reagents Required:

- Boc-L-Glu-OtBu (Starting material)[5]
- N,O-Dimethylhydroxylamine HCl (Weinreb salt)
- DIBAL-H (Diisobutylaluminum hydride)
- Bestmann-Ohira Reagent (BOR)
- Cesium Carbonate ([5])
- TFA (Trifluoroacetic acid) / Fmoc-OSu

Step 1: Weinreb Amide Formation[5]

- Dissolve Boc-L-Glu-OtBu (1.0 equiv) in DCM.
- Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (3.0 equiv).

- Add N,O-Dimethylhydroxylamine HCl (1.2 equiv) and stir at RT for 12h.
- Workup: Wash with 1M HCl, sat.

, and brine. Dry over

.

- Checkpoint: Verify formation of the Weinreb amide via LC-MS.

Step 2: Reduction to Aldehyde

- Dissolve the Weinreb amide in anhydrous THF under Argon. Cool to -78°C .
- Add DIBAL-H (1.0M in hexanes, 2.5 equiv) dropwise over 30 mins.
- Stir at -78°C for 2 hours.
- Quench: Carefully add methanol, then sat. Rochelle's salt solution. Stir vigorously until layers separate (can take 1-2 hours).
- Isolation: Extract with

, dry, and concentrate. Use immediately to prevent racemization.

Step 3: Seyferth-Gilbert Homologation (The Critical Step)

This step converts the aldehyde to the terminal alkyne while preserving the

-chiral center.

- Dissolve the crude aldehyde in dry Methanol.
- Add Bestmann-Ohira Reagent (1.25 equiv) and

(4.0 equiv).^[5] Note: Recent optimizations suggest

may improve yield.
- Stir at 0°C to RT for 4-12 hours.

- Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc).
- Result: You now have the protected

-alkynyl amino acid.

Step 4: Deprotection and Fmoc Installation

- Boc/tBu Removal: Treat with TFA/DCM (1:1) for 2 hours. Concentrate to dryness.
- Fmoc Protection: Redissolve in Water/Dioxane (1:1). Add

(to pH 8) and Fmoc-OSu (1.1 equiv).
- Stir overnight. Acidify with HCl to precipitate the product.
- Final QC: Chiral HPLC to determine enantiomeric excess (ee). Target >98% ee.

Protocol 2: Solid Phase Peptide Synthesis (SPPS)

Incorporation

-amino acids generally couple slower than

-amino acids due to steric hindrance.

Parameter	Standard	Required
	-AA Condition	-Alkynyl AA Condition
Coupling Reagent	HBTU or DIC/Oxyma	HATU / HOAt (Stronger activation)
Coupling Time	30 - 60 mins	2 - 4 hours (Double coupling recommended)
Base	DIPEA (2-4 equiv)	TMP (2,4,6-Trimethylpyridine) or DIPEA
Monitoring	Kaiser Test	Chloranil Test (More sensitive for secondary amines)

Self-Validating Step: After coupling the

-alkynyl AA, perform a micro-cleavage of resin beads. Analyze via MALDI-TOF to confirm mass addition (+ Fmoc-AA mass) before proceeding.

Protocol 3: CuAAC "Click" Functionalization

This reaction can be performed on the resin (solid phase) or in solution after cleavage.

Reagents:

- Peptide-Alkyne (Substrate)
- Azide-Tag (Fluorophore, Biotin, PEG)
- (Catalyst source)
- THPTA (Ligand - protects Cu(I) from oxidation)
- Sodium Ascorbate (Reductant)

Workflow:

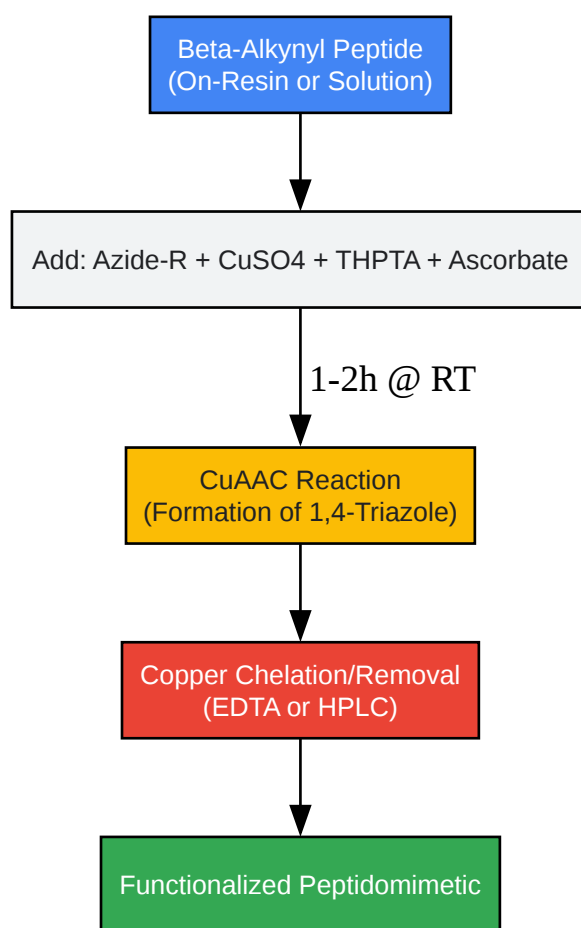
- Mix: Dissolve Peptide (1 mM) and Azide (1.5 equiv) in water/tBuOH or DMSO.
- Catalyst Prep: Pre-mix
and THPTA (1:5 ratio) separately.
- Initiate: Add the Cu-THPTA complex to the peptide, followed by Sodium Ascorbate (5-10 equiv).
- Incubate: Stir at RT for 1-2 hours under Nitrogen (exclude oxygen to prevent side reactions).
- Purification: HPLC purification is mandatory to remove Copper traces.

Part 3: Characterization & Quality Control

Key Analytical Metrics

Method	Purpose	Acceptance Criteria
1H NMR (500 MHz)	Structure Verification	Distinct alkyne proton triplet (ppm).
13C NMR	Carbon Backbone	Presence of alkyne carbons (ppm) and -carbon shift.
Chiral HPLC	Enantiomeric Purity	> 98% ee. Separation on Chiralpak AD-H or OD-H columns.
HRMS (ESI)	Exact Mass	Mass error < 5 ppm.

Visualization: Click Chemistry Workflow



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Caption: Standard workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

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